molecular formula C4H11NO2 B3143514 2-(Aminomethyl)propane-1,3-diol CAS No. 52722-52-8

2-(Aminomethyl)propane-1,3-diol

Cat. No.: B3143514
CAS No.: 52722-52-8
M. Wt: 105.14 g/mol
InChI Key: IDUWIXCWGYJVKL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)propane-1,3-diol, also known as 2-Amino-2-methyl-1,3-propanediol, is a solid-solid phase change material . It can be used to make surfactants, vulcanization accelerators, and as a biological buffer . It is also used in hair sprays .


Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This was followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Molecular Structure Analysis

The molecular formula of this compound is C4H11NO2 . The InChI code is 1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2 . The molecular weight is 105.14 g/mol .


Chemical Reactions Analysis

In chemistry, 2-amino-2-methyl-1,3-propanediol’s reaction with various aromatic aldehydes generates Schiff bases and the corresponding 1,3-dioxane . The combination of Schiff bases and 1,3-dioxane compounds were practically separated .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 266.9±20.0 °C . The density is predicted to be 1.122±0.06 g/cm3 .

Scientific Research Applications

Use in Biochemistry

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, is a primary biochemical buffer. It's widely used due to its stability, compatibility with proteins and biomolecules, and non-toxic nature. Tris has been shown to coordinate with transition metal ions like Cu(II), affecting interactions with biomolecules and requiring precise knowledge of its stoichiometry and reactivity in such systems (Nagaj et al., 2013).

Medical Application

In an early study, 2-amino-2(hydroxymethyl)1,3-propane diol was used as an organic carbon dioxide buffer. When administered intravenously to dogs, it helped maintain arterial blood pH within normal limits (G. Nahas, 1959).

Chemical Production

This compound is used in the synthesis of various chemicals. One application includes its role in creating functional cyclic carbonate monomers, leading to biodegradable polymers for biomedical and environmentally friendly products (Venkataraman et al., 2013). Another involves its use in synthesizing 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol, a compound with potential in various chemical processes (Xu Yong-hong, 2008).

Safety and Hazards

2-(Aminomethyl)propane-1,3-diol causes serious eye irritation and may cause respiratory irritation . It may also be corrosive to metals .

Future Directions

The synthesis approach of 2-amino-1,3-propane diols provides direct access to functional biodegradable polymers and impacts the development of next-generation materials for biomedical and environmentally friendly products .

Properties

IUPAC Name

2-(aminomethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUWIXCWGYJVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436370
Record name 2-aminomethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52722-52-8
Record name 2-aminomethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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